- Novel Combretastatin Analogues Endowed with Antitumor Activity, Journal of Medicinal Chemistry, 2006, 49(11), 3143-3152

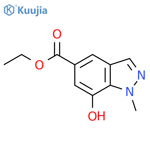

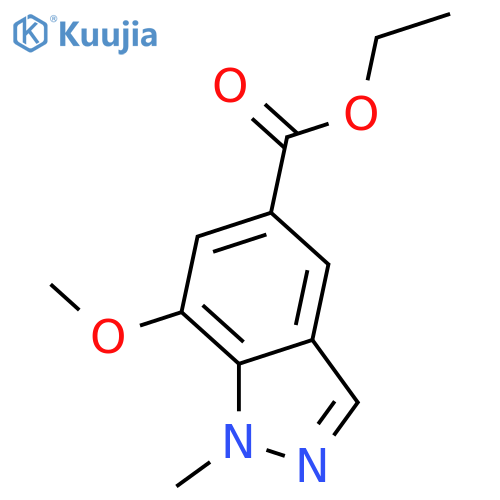

Cas no 894779-32-9 (Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate)

894779-32-9 structure

商品名:Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

CAS番号:894779-32-9

MF:C12H14N2O3

メガワット:234.251163005829

MDL:MFCD26954760

CID:2092787

PubChem ID:11557706

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

- 7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester

- Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate (ACI)

- DB-265027

- MFCD26954760

- Ethyl7-methoxy-1-methyl-1H-indazole-5-carboxylate

- SB39683

- ethyl 7-methoxy-1-methylindazole-5-carboxylate

- CS-0340511

- AKOS024262228

- 894779-32-9

-

- MDL: MFCD26954760

- インチ: 1S/C12H14N2O3/c1-4-17-12(15)8-5-9-7-13-14(2)11(9)10(6-8)16-3/h5-7H,4H2,1-3H3

- InChIKey: AWSUBQSQVXTTAX-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=C2C=NN(C2=C(OC)C=1)C)OCC

計算された属性

- せいみつぶんしりょう: 234.10044231g/mol

- どういたいしつりょう: 234.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 285

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 53.4Ų

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D374810-1g |

ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |

894779-32-9 | 96% | 1g |

$620 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-5g |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 97% | 5g |

¥34958.27 | 2025-01-20 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-09807-1g |

ETHYL 7-METHOXY-1-METHYL-1H-INDAZOLE-5-CARBOXYLATE |

894779-32-9 | 95% | 1g |

$605 | 2023-09-07 | |

| Chemenu | CM150219-1g |

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |

894779-32-9 | 95% | 1g |

$*** | 2023-03-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTTB0081-5G |

ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate |

894779-32-9 | 95% | 5g |

¥ 18,433.00 | 2023-04-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-1g |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 97% | 1g |

4223.25CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-5g |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 97% | 5g |

16893CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1009456-50mg |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 95% | 50mg |

$190 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411181-500mg |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 98% | 500mg |

¥4788.00 | 2024-04-26 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0597-50mg |

7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester |

894779-32-9 | 97% | 50mg |

¥1364.05 | 2025-01-20 |

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 8 h, reflux

リファレンス

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Raw materials

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate Preparation Products

Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

894779-32-9 (Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate) 関連製品

- 1174132-74-1(3-Bromo-1H-pyrazole)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:894779-32-9)Ethyl 7-methoxy-1-methyl-1H-indazole-5-carboxylate

清らかである:99%

はかる:1g

価格 ($):820.0